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Compound of Interest

Compound Name:
(s)-2-Amino-2-(4-

chlorophenyl)acetic acid

Cat. No.: B1299982 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(S)-4-Chlorophenylglycine is a non-proteinogenic amino acid that serves as a critical chiral

building block in the synthesis of various pharmaceutical and agrochemical compounds. Its

specific stereochemistry is often essential for the biological activity and efficacy of the final

product. A thorough understanding of its physicochemical properties is paramount for process

development, formulation, and quality control. This technical guide provides a comprehensive

overview of the key physicochemical characteristics of (S)-4-chlorophenylglycine, detailed

experimental protocols for their determination, and logical workflows for its synthesis and chiral

resolution.

Chemical Identity and Structure
(S)-4-Chlorophenylglycine, also known as (S)-2-amino-2-(4-chlorophenyl)acetic acid, is an

amino acid derivative featuring a chlorophenyl substituent at the alpha-carbon.

IUPAC Name: (2S)-2-amino-2-(4-chlorophenyl)acetic acid

Synonyms: L-4-Chlorophenylglycine, H-L-Phg(4-Cl)-OH

Molecular Formula: C₈H₈ClNO₂[1]
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Molecular Weight: 185.61 g/mol [1][2]

CAS Number: 67336-19-0 (for L-enantiomer)

Chemical Structure:

(Note: Image is a representation of the chemical structure)

Physicochemical Properties
The physicochemical properties of 4-chlorophenylglycine can vary depending on its

stereochemical form (i.e., the (S)-enantiomer, (R)-enantiomer, or the DL-racemic mixture). The

following tables summarize the available quantitative data.

Table 1: General Physicochemical Data
Property Value Notes / Reference

Appearance
White to off-white

solid/crystalline powder.
[1]

Boiling Point 328.8 °C at 760 mmHg For DL-racemate.[3][4]

Density 1.392 g/cm³ For DL-racemate.[3]

Flash Point 152.7 °C For DL-racemate.[1]

Refractive Index 1.603 For DL-racemate.[3]

pKa 1.81 ± 0.10 Predicted value.[4][5]

Table 2: Stereoisomer-Specific Data
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Property (S)-Enantiomer (R)-Enantiomer DL-Racemate

Melting Point (°C)
No specific data

found.
145 - 150

141[3], 220-230[1][4]

[6]

Solubility
Soluble in DMSO and

H₂O.[7]

Soluble in water and

alcohol; insoluble in

non-polar solvents.

Soluble in 0.1 M

NaOH.[1][4]

Note on Melting Point Discrepancy: The significant variation in the reported melting points for

the DL-racemate suggests potential differences in crystalline forms (polymorphism) or

measurement conditions. The value for the (R)-enantiomer is distinct from the racemate, which

is expected as enantiomers can have different crystal lattice energies than their racemic

counterparts.

Experimental Protocols
Detailed and standardized methodologies are crucial for obtaining reliable and reproducible

physicochemical data. Below are protocols for determining key parameters.

Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which the solid compound melts.

Sample Preparation: A small amount of the dry, powdered (S)-4-chlorophenylglycine is

packed into a thin-walled capillary tube to a height of 2-3 mm.

Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is

used.

Procedure:

The capillary tube is placed in the heating block.

The sample is heated rapidly to a temperature approximately 15-20°C below the expected

melting point.

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.echemi.com/produce/pr1707101020-dl-4-chlorophenylglycine.html
https://www.chemicalbook.com/msds/dl-4-chlorophenylglycine.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5118917.htm
https://www.nbinno.com/article/pharmaceutical-intermediates/sourcing-dl-4-chlorophenylglycine-guide-pharma-buyers-2024-im
https://www.medchemexpress.com/h-phg-4-cl-oh.html
https://www.chemicalbook.com/msds/dl-4-chlorophenylglycine.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5118917.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1299982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The temperature at which the first drop of liquid appears is recorded as the start of the

melting range.

The temperature at which the last solid crystal melts is recorded as the end of the melting

range.

Purity Indication: A sharp melting range (e.g., 0.5-1.5°C) is indicative of a high-purity

compound.

pKa Determination (Potentiometric Titration)
This protocol determines the acid dissociation constant(s) of the molecule.

Solution Preparation: A precise weight of (S)-4-chlorophenylglycine is dissolved in a known

volume of deionized water to create a solution of known concentration (e.g., 0.01 M). The

ionic strength of the solution is kept constant using a background electrolyte like 0.1 M KCl.

Apparatus: A calibrated pH meter with a glass electrode and a magnetic stirrer. A burette is

used to dispense the titrant.

Procedure:

The amino acid solution is placed in a beaker with a magnetic stir bar.

The initial pH of the solution is recorded.

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise

increments from the burette.

After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded

once the reading stabilizes.

The titration continues until the pH has risen significantly (e.g., to pH 11-12).

Data Analysis:

A titration curve is generated by plotting the measured pH versus the volume of titrant

added.
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The pKa value(s) correspond to the pH at the half-equivalence point(s) on the curve,

which are the flattest regions (inflection points). For an amino acid, two pKa values are

expected: one for the carboxylic acid group (pKa₁) and one for the amino group (pKa₂).

Partition Coefficient (LogP) Determination (Shake-Flask
Method)
This is the "gold standard" method for experimentally determining the n-octanol/water partition

coefficient, a measure of lipophilicity.

Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g.,

phosphate buffer at pH 7.4) are mixed and allowed to equilibrate for 24 hours to ensure

mutual saturation. The phases are then separated.

Procedure:

A known amount of (S)-4-chlorophenylglycine is dissolved in one of the pre-saturated

phases (usually the one in which it is more soluble).

The solution is then mixed with a known volume of the other pre-saturated phase in a

flask.

The flask is shaken vigorously for a set period (e.g., 1-2 hours) at a constant temperature

to allow for partitioning equilibrium to be reached.

The mixture is then centrifuged to ensure complete separation of the n-octanol and

aqueous layers.

Analysis:

A sample is carefully taken from each phase.

The concentration of the compound in each phase is determined using a suitable

analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV

detection.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of

this value.

Synthesis and Chiral Resolution Workflows
Synthesis of Racemic 4-Chlorophenylglycine
The Bucherer-Bergs reaction is a common method for synthesizing racemic α-amino acids

from an aldehyde or ketone. The process starts with 4-chlorobenzaldehyde and proceeds

through a hydantoin intermediate.
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Starting Materials

Reaction Steps

Final Product

4-Chlorobenzaldehyde

Step 1: Condensation &
Cyanohydrin Formation

Ammonium Carbonate Potassium Cyanide

Step 2: Intramolecular Cyclization
to form Hydantoin Intermediate

Reaction in
Aqueous/Alcoholic Solvent

Step 3: Hydrolysis

Using Strong Base (e.g., NaOH)

DL-4-Chlorophenylglycine
(Racemic Mixture)

Acidification

Click to download full resolution via product page

Caption: Workflow for the Bucherer-Bergs synthesis of racemic 4-chlorophenylglycine.

Chiral Resolution of DL-4-Chlorophenylglycine
To obtain the desired (S)-enantiomer, the racemic mixture must be separated. Chiral High-

Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this

purpose.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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